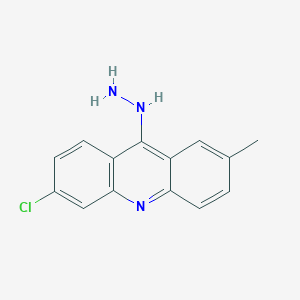![molecular formula C5H9NO B15218260 (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B15218260.png)
(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6S)-2-Oxa-5-azabicyclo[410]heptane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the oxidative cyclopropanation of aza-1,6-enynes. This method is transition-metal-free and utilizes mild conditions to form the desired bicyclic structure . Another method involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles, which is a well-established route for synthesizing bicyclic compounds .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The transition-metal-free oxidative cyclopropanation method is particularly advantageous for industrial applications due to its operational ease and compatibility with a wide range of functional groups .
Analyse Des Réactions Chimiques
Types of Reactions: (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often involve nucleophiles that attack the electrophilic centers within the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclopropanation can yield functionalized azabicyclo[4.1.0]heptane-2,4,5-triones .
Applications De Recherche Scientifique
(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of complex organic molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a precursor for bioactive compounds. Additionally, its unique structure makes it useful in the development of new materials and industrial processes .
Mécanisme D'action
The mechanism of action of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in various chemical interactions, which can modulate biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane include other bicyclic structures such as 7-oxabicyclo[2.2.1]heptane and 7,7-dichlorobicyclo[4.1.0]heptane .
Uniqueness: What sets this compound apart from similar compounds is its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H9NO |
|---|---|
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
(1R,6S)-2-oxa-5-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H9NO/c1-2-7-5-3-4(5)6-1/h4-6H,1-3H2/t4-,5+/m0/s1 |
Clé InChI |
TWWBQCNHUYGMJP-CRCLSJGQSA-N |
SMILES isomérique |
C1CO[C@@H]2C[C@@H]2N1 |
SMILES canonique |
C1COC2CC2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


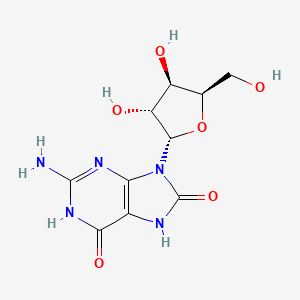
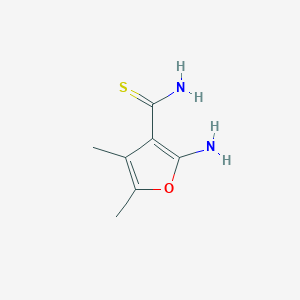
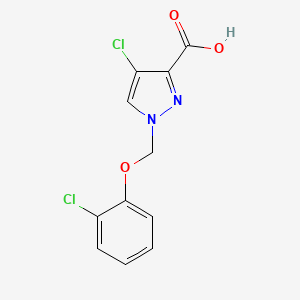
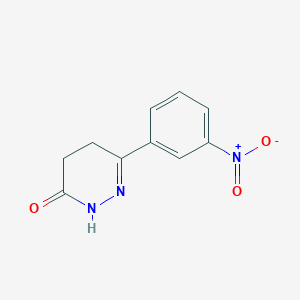
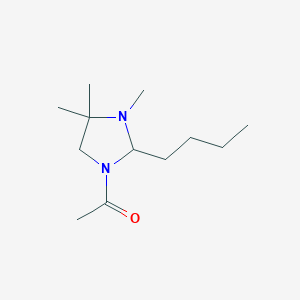
![tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15218220.png)
![4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B15218235.png)
![(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B15218238.png)
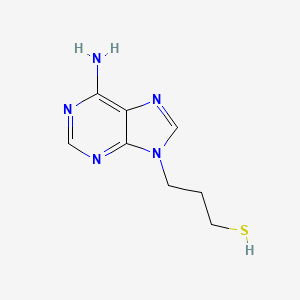
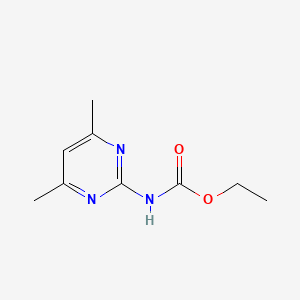
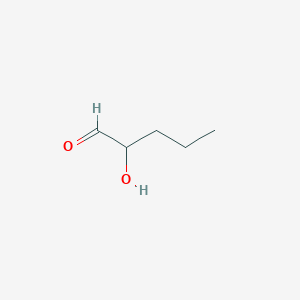
![2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid](/img/structure/B15218257.png)
![tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15218266.png)
